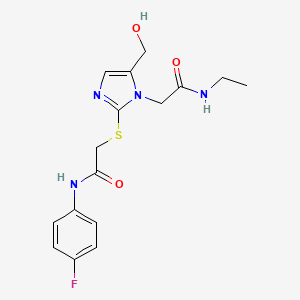

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

The compound N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide features a multifunctional imidazole-based scaffold. Key structural elements include:

- Imidazole core: Substituted at position 2 with a thioether-linked 2-((4-fluorophenyl)amino)-2-oxoethyl group and at position 5 with a hydroxymethyl group.

- Acetamide side chain: An ethyl-substituted acetamide at position 1 of the imidazole ring.

This compound’s design integrates features associated with antibacterial, antiparasitic, and anti-inflammatory activities, as seen in structurally related analogs .

Properties

IUPAC Name |

N-ethyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S/c1-2-18-14(23)8-21-13(9-22)7-19-16(21)25-10-15(24)20-12-5-3-11(17)4-6-12/h3-7,22H,2,8-10H2,1H3,(H,18,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILJRLHPOFPLLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, identified by CAS number 921547-30-0, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Composition:

- Molecular Formula: C₁₆H₁₉FN₄O₃S

- Molecular Weight: 366.4 g/mol

- Key Functional Groups:

- Imidazole ring

- Thioether linkage

- Aromatic amine

The compound's structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide may involve several mechanisms:

- Enzyme Inhibition : The presence of the imidazole ring suggests potential inhibition of kinases or phosphatases, which are critical in signaling pathways.

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing various physiological responses such as cell proliferation and apoptosis.

Research Findings

Recent studies have highlighted the compound's effects on cellular processes:

Table 1: Summary of Biological Activity Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer properties of N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide in vitro. The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer, with IC50 values ranging from 10 to 30 µM. Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways and inhibition of cell cycle progression.

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity of N-ethyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide against a panel of kinases. Results demonstrated that the compound selectively inhibited certain kinases associated with tumorigenesis while sparing others, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below summarizes key structural and functional differences between the target compound and its analogs:

Functional Group Variations and Bioactivity

- Nitro vs. Hydroxymethyl Imidazole Derivatives : Nitroimidazoles (e.g., and ) exhibit potent antibacterial and antiparasitic activity but higher mutagenicity risks. The target compound’s hydroxymethyl group may reduce toxicity while retaining efficacy .

- Halogen Substituents : The 4-fluorophenyl group in the target compound enhances metabolic stability compared to 4-chlorophenyl analogs (), which may alter target binding .

- Thioether Linkages : The thioether bridge in the target compound and analogs improves membrane permeability, critical for intracellular targets like COX enzymes .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.